![molecular formula C16H15NO3 B14369665 1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene CAS No. 92963-45-6](/img/structure/B14369665.png)
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a methyl group and an extended chain containing a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-4-hydroxybenzene (p-cresol) and 4-nitrobenzaldehyde.
Formation of the Intermediate: The first step involves the formation of an intermediate through a condensation reaction between p-cresol and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.
Final Product Formation: The intermediate undergoes an etherification reaction with an appropriate alkylating agent under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 1-methyl-4-[(E)-3-(4-aminophenyl)prop-2-enoxy]benzene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with proteins and nucleic acids, influencing their function.
類似化合物との比較
Similar Compounds
1-methyl-4-[(E)-3-(4-aminophenyl)prop-2-enoxy]benzene: Similar structure but with an amine group instead of a nitro group.
1-methyl-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]benzene: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
92963-45-6 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene |
InChI |
InChI=1S/C16H15NO3/c1-13-4-10-16(11-5-13)20-12-2-3-14-6-8-15(9-7-14)17(18)19/h2-11H,12H2,1H3/b3-2+ |
InChIキー |
NBMUCFFOPVZPBW-NSCUHMNNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


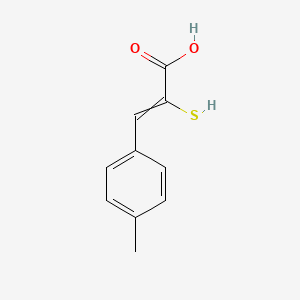
![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
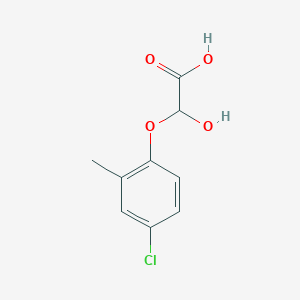
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)

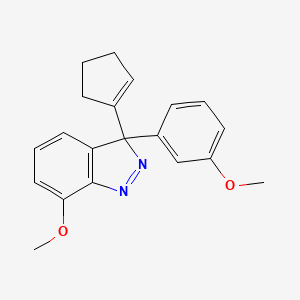
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
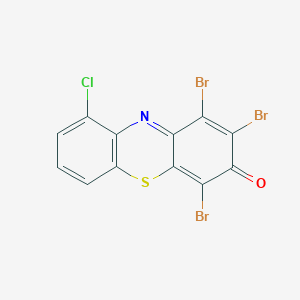
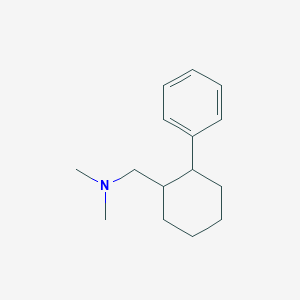

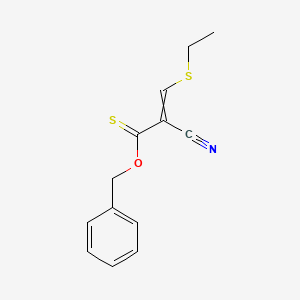
![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)
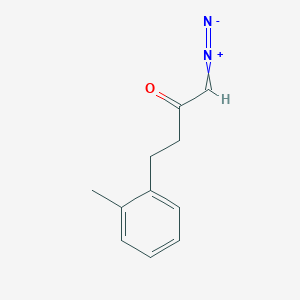
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
